Tetrahydro-gamma-isomorphine
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Overview
Description
Tetrahydro-gamma-isomorphine is a synthetic compound belonging to the class of tetrahydro-γ-carbolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural properties and potential therapeutic benefits.
Preparation Methods
The synthesis of tetrahydro-gamma-isomorphine involves several steps, typically starting with the preparation of the core tetrahydro-γ-carboline structure. One common method involves the catalytic asymmetric cascade reaction, which uses a synergistic Cu/Ir catalyst system to achieve stereodivergent allylation of aldimine esters and indolyl allylic carbonates . This process is followed by a highly stereoselective iso-Pictet-Spengler cyclization . Industrial production methods may involve optimizing these reactions for scale, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Tetrahydro-gamma-isomorphine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into its dihydro or fully reduced forms.
Common reagents used in these reactions include oxidizing agents like N-chlorosuccinimide and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include various substituted and oxidized derivatives of this compound.
Scientific Research Applications
Tetrahydro-gamma-isomorphine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of tetrahydro-gamma-isomorphine involves its interaction with specific molecular targets, such as opioid receptors. It acts as an agonist at the mu-opioid receptor, similar to morphine, leading to analgesic effects . The compound’s interaction with these receptors triggers a cascade of intracellular signaling pathways, resulting in its pharmacological effects.
Comparison with Similar Compounds
Tetrahydro-gamma-isomorphine can be compared to other tetrahydro-γ-carbolines and related compounds:
Tetrahydro-beta-carboline: Similar in structure but differs in its specific biological activities and receptor affinities.
This compound stands out due to its unique combination of structural features and biological activities, making it a valuable compound for further research and development.
Properties
CAS No. |
63868-43-9 |
---|---|
Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(1R,9R,10R,11R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-3,4,11-triol |
InChI |
InChI=1S/C17H23NO3/c1-18-8-7-17-6-2-3-12(19)15(17)11(18)9-10-4-5-13(20)16(21)14(10)17/h4-5,11-12,15,19-21H,2-3,6-9H2,1H3/t11-,12-,15-,17+/m1/s1 |
InChI Key |
ZVVPOIIWSXKHNF-RYPCIWMOSA-N |
Isomeric SMILES |
CN1CC[C@]23CCC[C@H]([C@H]2[C@H]1CC4=C3C(=C(C=C4)O)O)O |
Canonical SMILES |
CN1CCC23CCCC(C2C1CC4=C3C(=C(C=C4)O)O)O |
Origin of Product |
United States |
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